molecular formula C19H24N2O3 B3963124 N-[3-(2-furyl)-1-methylpropyl]-2-morpholin-4-ylbenzamide

N-[3-(2-furyl)-1-methylpropyl]-2-morpholin-4-ylbenzamide

Cat. No. B3963124
M. Wt: 328.4 g/mol
InChI Key: AGAHSXVWMFVVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-furyl)-1-methylpropyl]-2-morpholin-4-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "FMPB" and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

FMPB has been studied extensively for its potential applications in various fields, including neuroscience, oncology, and drug discovery. In neuroscience, FMPB has been shown to inhibit the activity of the NMDA receptor, which is involved in learning and memory. This inhibition can lead to the prevention of excitotoxicity, which is a process that can cause damage to neurons and is associated with various neurodegenerative diseases.
In oncology, FMPB has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. This inhibition can lead to the prevention of cancer cell growth and can potentially be used as a therapeutic target for cancer treatment.

Mechanism of Action

The mechanism of action of FMPB involves the inhibition of various proteins and receptors, including the NMDA receptor and CK2. FMPB binds to these proteins and receptors, preventing their activity and leading to the prevention of various processes such as excitotoxicity and cell growth.
Biochemical and Physiological Effects:
FMPB has been shown to have various biochemical and physiological effects, including the inhibition of the NMDA receptor and CK2. This inhibition can lead to the prevention of excitotoxicity and cancer cell growth, respectively. FMPB has also been shown to have neuroprotective effects and can potentially be used as a therapeutic target for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using FMPB in lab experiments is its specificity for certain proteins and receptors. This specificity allows for targeted inhibition and can lead to the prevention of specific processes. However, one of the limitations of using FMPB is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for FMPB, including the development of more specific inhibitors for certain proteins and receptors. Additionally, FMPB can potentially be used as a therapeutic target for various diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand the potential applications of FMPB and to develop more effective inhibitors.

properties

IUPAC Name

N-[4-(furan-2-yl)butan-2-yl]-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-15(8-9-16-5-4-12-24-16)20-19(22)17-6-2-3-7-18(17)21-10-13-23-14-11-21/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAHSXVWMFVVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CO1)NC(=O)C2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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